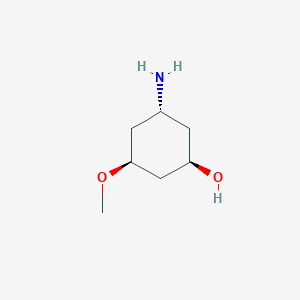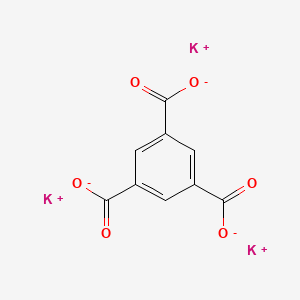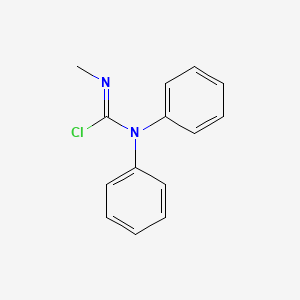
N'-Methyl-N,N-diphenylcarbamimidicchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Methyl-N,N-diphenylcarbamimidicchloride is an organic compound that belongs to the class of carbamimidic chlorides. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and two phenyl groups attached to the carbamimidic chloride moiety. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Methyl-N,N-diphenylcarbamimidicchloride can be synthesized through several methods. One common approach involves the reaction of N,N-diphenylcarbamimidic chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of N’-Methyl-N,N-diphenylcarbamimidicchloride often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of catalysts to enhance the reaction rate and improve the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Methyl-N,N-diphenylcarbamimidicchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamimidic chloride to amines.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-methyl-N,N-diphenylcarbamimidic derivatives, which can be further functionalized for various applications.
Applications De Recherche Scientifique
N’-Methyl-N,N-diphenylcarbamimidicchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-Methyl-N,N-diphenylcarbamimidicchloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the carbamimidic chloride moiety, which readily reacts with nucleophilic groups in the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A versatile solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Used in various chemical reactions and as a solvent.
N-Methyl-N-phenylcarbamimidicchloride: Similar structure but with one phenyl group.
Uniqueness
N’-Methyl-N,N-diphenylcarbamimidicchloride is unique due to its specific reactivity and the presence of two phenyl groups, which enhance its stability and versatility in chemical reactions. This makes it a valuable compound for specialized applications in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C14H13ClN2 |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
N'-methyl-N,N-diphenylcarbamimidoyl chloride |
InChI |
InChI=1S/C14H13ClN2/c1-16-14(15)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
JSVJBSCYZGYBSI-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


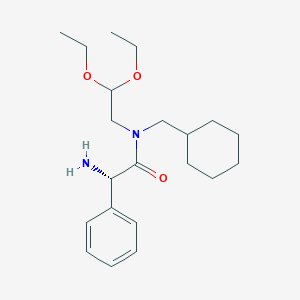
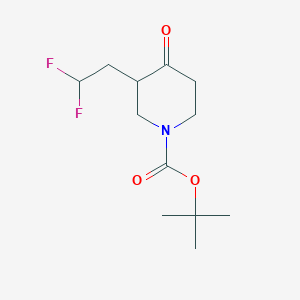
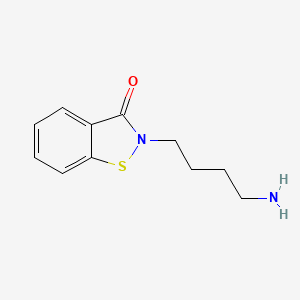
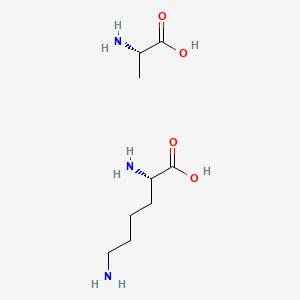
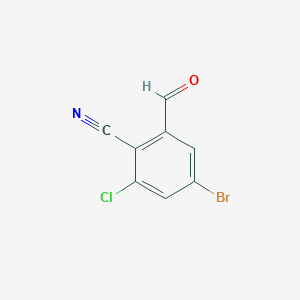

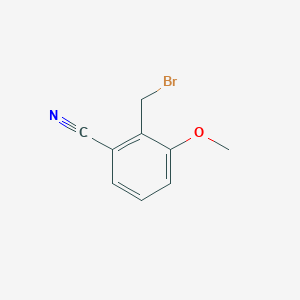
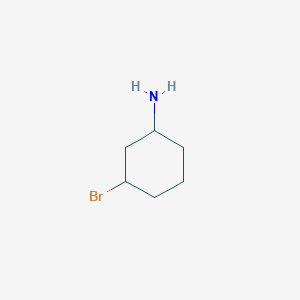
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
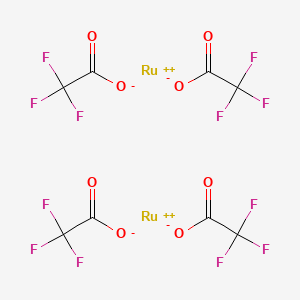
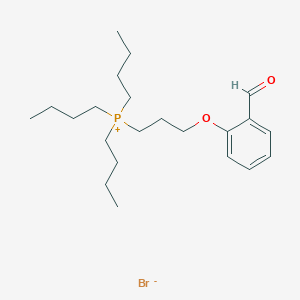
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
